molecular formula C16H12N6O4 B4159703 4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE

4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE

Cat. No.: B4159703
M. Wt: 352.30 g/mol
InChI Key: VNBLHBCVIWQMNS-UHFFFAOYSA-N
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Description

4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a benzodioxole ring, and a triazino-benzimidazole core

Mechanism of Action

Target of Action

Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.

Biochemical Pathways

Given the potential anticancer activity of similar compounds , it’s possible that this compound may affect pathways related to cell cycle regulation and apoptosis

Pharmacokinetics

The physicochemical properties of similar compounds, such as their density, thermal stability, and sensitivity towards impact and friction, have been evaluated . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound might have similar effects, leading to the inhibition of cell proliferation and induction of cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is to start with the synthesis of the benzodioxole ring, which can be achieved by reacting catechol with disubstituted halomethanes . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid . The triazino-benzimidazole core can be synthesized through a series of condensation reactions involving appropriate amines and cyanuric chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and condensation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative, while substitution reactions on the benzodioxole ring could yield a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is unique due to the combination of the benzodioxole, nitro, and triazino-benzimidazole moieties in a single molecule

Properties

IUPAC Name

4-(6-nitro-1,3-benzodioxol-5-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O4/c17-15-19-14(21-10-4-2-1-3-9(10)18-16(21)20-15)8-5-12-13(26-7-25-12)6-11(8)22(23)24/h1-6,14H,7H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBLHBCVIWQMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 3
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 4
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 5
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
Reactant of Route 6
4-(6-NITRO-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE

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